BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data for Triethyl 2-
Phosphonopropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triethyl 2-phosphonopropionate

Cat. No.: B032471

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethyl
2-phosphonopropionate, a versatile reagent frequently employed in organic synthesis,
particularly in the Horner-Wadsworth-Emmons reaction[1][2]. The following sections detail its
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable
data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of triethyl 2-
phosphonopropionate. Data for proton (*H), carbon-13 (33C), and phosphorus-31 (3:P) NMR
are presented below.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Triethyl 2-Phosphonopropionate
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
-OCH2CHs
4.18 - 4.08 m
(Phosphonate)
4.15 q 7.1 -OCHz2CHs (Ester)
2.95 dq 21.5,7.2 -CH(CHs3)P-
1.42 dd 18.5,7.2 -CH(CHs)P-
-OCH2CHs
1.32 t 7.1
(Phosphonate)
1.25 t 7.1 -OCH2CHs (Ester)

Table 2: 3C NMR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Chemical Shift (6) ppm

Assignment

169.5 (d, J = 5.5 Hz)

C=0

62.5 (d, J = 6.5 Hz)

-OCH2CHs (Phosphonate)

61.1

-OCH2CHs (Ester)

35.5 (d, J = 135.5 Hz)

-CH(CHs)P-

16.2 (d, J = 6.0 Hz)

-OCH2CHs (Phosphonate)

14.1

-OCH2CHs (Ester)

12.0 (d, J = 4.0 Hz)

-CH(CHs3)P-

Table 3: 3P NMR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Chemical Shift (8) ppm

24.7
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Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in triethyl 2-
phosphonopropionate. The neat spectrum of the compound displays characteristic
absorption bands.[3]

Data Presentation

Table 4: FT-IR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Wavenumber (cm~—?) Assignment

2982 C-H stretch (alkane)

1736 C=0 stretch (ester)

1254 P=0 stretch (phosphonate)
1026 P-O-C stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of triethyl 2-phosphonopropionate is dissolved in a deuterated solvent, typically
chloroform-d (CDClIs), and transferred to an NMR tube. *H, 13C, and 3P NMR spectra are
acquired on a high-resolution NMR spectrometer.[4] For 1H and 3C NMR, tetramethylsilane
(TMS) is commonly used as an internal standard. For 31P NMR, an external standard of 85%
HsPOa is typically used.[4]

FT-IR Spectroscopy

A drop of neat triethyl 2-phosphonopropionate is placed between two potassium bromide
(KBr) or sodium chloride (NacCl) plates to form a thin film. Alternatively, the spectrum can be
obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned
using an FT-IR spectrometer over the standard mid-IR range (typically 4000-400 cm™1).
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Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of
triethyl 2-phosphonopropionate.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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